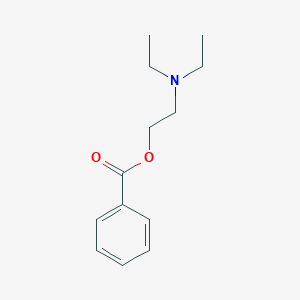

Benzoic acid, 2-(diethylamino)ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

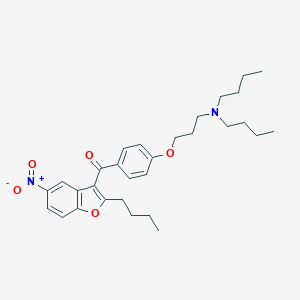

Benzoic acid, 2-(diethylamino)ethyl ester, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It belongs to the ester-type anesthetics, which are characterized by their rapid onset and short duration of action. Benzocaine is widely used due to its effectiveness, low toxicity, and ease of use.

Mechanism of Action

Benzocaine works by blocking the conduction of nerve impulses in the area where it is applied. It does this by binding to and blocking the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in nerves. By blocking these channels, Benzoic acid, 2-(diethylamino)ethyl ester prevents the transmission of pain signals to the brain, resulting in local anesthesia.

Biochemical and Physiological Effects

Benzocaine has several biochemical and physiological effects on the body. It is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. Benzocaine has a short half-life, and its effects typically last for only a few hours. It is excreted in the urine as metabolites.

Advantages and Limitations for Lab Experiments

Benzocaine has several advantages for lab experiments. It is a potent local anesthetic, and it has a rapid onset and short duration of action. This makes it ideal for use in animal models, where it can be used to block pain during surgical procedures. Benzocaine is also relatively safe and has low toxicity, making it a good choice for use in experiments.

However, Benzoic acid, 2-(diethylamino)ethyl ester also has some limitations. It can interfere with the activity of other drugs that target voltage-gated sodium channels, making it difficult to interpret the results of some experiments. Additionally, Benzoic acid, 2-(diethylamino)ethyl ester can cause allergic reactions in some individuals, which can be a concern in both clinical and laboratory settings.

Future Directions

There are several future directions for research on Benzoic acid, 2-(diethylamino)ethyl ester. One area of interest is the development of new local anesthetics that are more effective and have fewer side effects than Benzoic acid, 2-(diethylamino)ethyl ester. Another area of interest is the study of the mechanism of action of Benzoic acid, 2-(diethylamino)ethyl ester and other local anesthetics, which could lead to the development of new drugs for the treatment of pain and other conditions. Finally, research on the pharmacokinetics and metabolism of Benzoic acid, 2-(diethylamino)ethyl ester could lead to a better understanding of its safety and efficacy in clinical and laboratory settings.

Conclusion

Benzocaine is a widely used local anesthetic that has many applications in scientific research. It is synthesized by the esterification of p-aminobenzoic acid with ethanol and diethylamine and works by blocking the conduction of nerve impulses in the area where it is applied. Benzocaine has several advantages for lab experiments, including its potency, rapid onset, and low toxicity. However, it also has some limitations, including the potential for allergic reactions and interference with the activity of other drugs. Future research on Benzoic acid, 2-(diethylamino)ethyl ester could lead to the development of new drugs for the treatment of pain and other conditions.

Synthesis Methods

Benzocaine can be synthesized by the esterification of p-aminobenzoic acid with ethanol and diethylamine. The reaction is catalyzed by sulfuric acid, and the resulting product is purified by recrystallization. The synthesis of Benzoic acid, 2-(diethylamino)ethyl ester is a straightforward process, and it can be performed in a laboratory setting with relative ease.

Scientific Research Applications

Benzocaine is widely used in scientific research as a local anesthetic. It is used to block the sensation of pain in animal models during surgical procedures, making it easier to perform experiments without causing unnecessary distress to the animals. Benzocaine is also used in pharmacological studies to investigate the mechanism of action of other drugs. For example, Benzoic acid, 2-(diethylamino)ethyl ester can be used to block the activity of voltage-gated sodium channels, which are important targets for many drugs used to treat pain and other conditions.

properties

CAS RN |

2572-39-6 |

|---|---|

Product Name |

Benzoic acid, 2-(diethylamino)ethyl ester |

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(diethylamino)ethyl benzoate |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

GEVPHAFTDXTZHY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1 |

Other CAS RN |

2572-39-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)